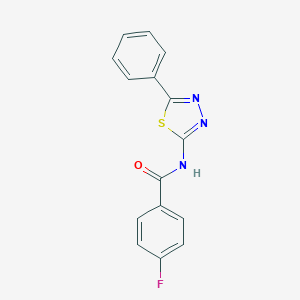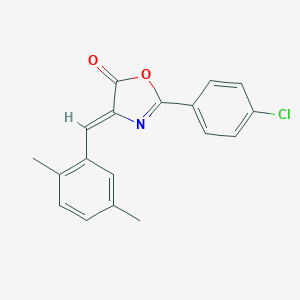![molecular formula C18H13ClN4O3 B402584 N'-[(2-chloro-3-quinolinyl)methylene]-2-{4-nitrophenyl}acetohydrazide CAS No. 391220-78-3](/img/structure/B402584.png)
N'-[(2-chloro-3-quinolinyl)methylene]-2-{4-nitrophenyl}acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(2-chloro-3-quinolinyl)methylene]-2-{4-nitrophenyl}acetohydrazide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring, a nitrophenyl group, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2-chloro-3-quinolinyl)methylene]-2-{4-nitrophenyl}acetohydrazide typically involves the condensation of 2-chloro-3-quinolinecarbaldehyde with 4-nitrophenylacetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The process can be summarized as follows:
- Dissolve 2-chloro-3-quinolinecarbaldehyde and 4-nitrophenylacetohydrazide in ethanol.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Purify the product by recrystallization from ethanol.
Industrial Production Methods
While specific industrial production methods for N’-[(2-chloro-3-quinolinyl)methylene]-2-{4-nitrophenyl}acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N’-[(2-chloro-3-quinolinyl)methylene]-2-{4-nitrophenyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline N-oxides.
Reduction: Reduction of the nitro group can yield the corresponding amine derivative.
Substitution: The chloro group on the quinoline ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(2-chloro-3-quinolinyl)methylene]-2-{4-nitrophenyl}acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of N’-[(2-chloro-3-quinolinyl)methylene]-2-{4-nitrophenyl}acetohydrazide involves its interaction with various molecular targets. The compound can bind to DNA, inhibiting the replication process, which is a common mechanism for its antimicrobial and anticancer activities . Additionally, it can interact with enzymes and proteins, disrupting their normal function and leading to cell death in pathogenic organisms or cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N’-[(2-chloro-3-quinolinyl)methylene]-2-{4-methoxyphenyl}acetohydrazide
- N’-[(2-chloro-3-quinolinyl)methylene]-2-{4-ethylphenyl}acetohydrazide
- N’-[(2-chloro-3-quinolinyl)methylene]-2-{4-isopropylphenyl}acetohydrazide
Uniqueness
N’-[(2-chloro-3-quinolinyl)methylene]-2-{4-nitrophenyl}acetohydrazide is unique due to the presence of both a nitrophenyl group and a quinoline ring, which confer distinct chemical reactivity and biological activity. The nitro group enhances its potential as an antimicrobial and anticancer agent, while the quinoline ring provides a versatile scaffold for further chemical modifications .
Properties
IUPAC Name |
N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-2-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O3/c19-18-14(10-13-3-1-2-4-16(13)21-18)11-20-22-17(24)9-12-5-7-15(8-6-12)23(25)26/h1-8,10-11H,9H2,(H,22,24)/b20-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGNXLGQOYXIDX-RGVLZGJSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NNC(=O)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)/C=N/NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-butoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B402502.png)
![2-{3-nitrophenyl}-5,10-diiodo-1H-phenanthro[9,10-d]imidazole](/img/structure/B402503.png)
![4,5-bis[4-(methyloxy)phenyl]-2-[4-(methylsulfanyl)phenyl]-1H-imidazole](/img/structure/B402505.png)

![4-[4-(benzyloxy)benzylidene]-2-(1-naphthyl)-1,3-oxazol-5(4H)-one](/img/structure/B402508.png)

![Diethyl 5-[[(3-bromo-4-hydroxy-5-methoxyphenyl)-hydroxymethyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B402510.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-1-naphthamide](/img/structure/B402511.png)

![1-[4-(7-{[3-(4-Acetylphenyl)-2-phenylquinoxalin-6-yl]methyl}-3-phenylquinoxalin-2-yl)phenyl]ethanone](/img/structure/B402516.png)

![2,6-dimethoxy-4-[(2-(2-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B402518.png)

